Superior Renal Safety Profile: Lowest Renal Clearance Among Direct Oral Factor Xa Inhibitors
Betrixaban exhibits the lowest proportion of renal clearance among the direct oral factor Xa inhibitors. This quantitative difference is critical for drug selection in patients with renal impairment. The unchanged drug excreted in urine for betrixaban is approximately 11%, compared to 27% for apixaban, 33% for rivaroxaban, and 50% for edoxaban [1]. This reduced reliance on renal elimination pathways directly supports its classification as the safest DOAC for use in patients with compromised kidney function [2].
| Evidence Dimension | Renal Excretion of Unchanged Drug |
|---|---|
| Target Compound Data | ~11% |
| Comparator Or Baseline | Apixaban: ~27%; Rivaroxaban: ~33%; Edoxaban: ~50% |
| Quantified Difference | Betrixaban renal excretion is 16-39 absolute percentage points lower than comparators. |
| Conditions | Clinical pharmacokinetic studies; data compiled from multiple published reviews of DOAC renal handling [1]. |
Why This Matters
For scientific and procurement decisions, this directly addresses the need for a safer anticoagulant in patient populations with high rates of renal dysfunction, a common comorbidity.
- [1] European Journal of Clinical Pharmacology. Clinical Pharmacokinetics and Pharmacodynamics of Direct Oral Anticoagulants in Patients with Renal Failure. 2023. View Source
- [2] Paravattil, B., Elewa, H. Approaches to Direct Oral Anticoagulant Selection in Practice. Journal of Pharmacy Practice. 2019;32(4):404-412. View Source
